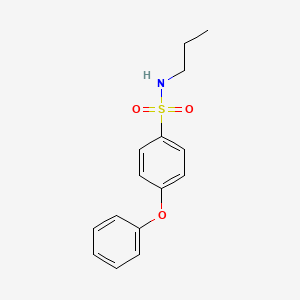

4-phenoxy-N-propylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-phenoxy-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-2-12-16-20(17,18)15-10-8-14(9-11-15)19-13-6-4-3-5-7-13/h3-11,16H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQLATJHCGRIMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-propylbenzenesulfonamide typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-phenoxy-N-propylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-phenoxy-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 4-phenoxy-N-propylbenzenesulfonamide with structurally related sulfonamides, emphasizing substituent effects on physicochemical and biological properties:

*Estimated based on molecular formula (C₁₅H₁₇NO₃S).

Key Observations:

Substituent Effects on Solubility: Methoxy (OCH₃) and dimethylamino (N(CH₃)₂) groups enhance solubility via polarity and hydrogen bonding . Phenoxy (OC₆H₅) and acetyl (COCH₃) groups reduce aqueous solubility due to increased hydrophobicity .

Bioactivity: Sulfonamides with electron-withdrawing groups (e.g., acetyl, fluoro) often exhibit antimicrobial or enzyme-inhibiting properties . The phenoxy group’s bulkiness may improve target binding affinity but hinder metabolic clearance .

Synthetic Challenges: Bulky substituents (e.g., phenoxy, naphthyl) can lead to unintended products, as seen in double sulfonamide formation . N-propyl chains offer a balance between lipophilicity and stability compared to methyl or ethyl groups .

Research Findings from Analogous Compounds

N-(4-Methoxyphenyl)benzenesulfonamide: Exhibits bioactivity in sulfonamide drug studies, with crystallographic data confirming planar geometry favorable for enzyme binding . Methoxy group contributes to a melting point of 162–164°C, higher than non-polar analogs .

4-(Dimethylamino)-N-propylbenzenesulfonamide: Demonstrated utility in materials science due to its electron-rich dimethylamino group, which facilitates charge transfer in supramolecular systems .

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide :

- Registered under CAS 5317-94-2, this compound’s acetyl group reduces solubility (logP ~2.8) but enhances thermal stability .

Double Sulfonamide Derivatives :

- Unexpected formation of bis-sulfonamides highlights the reactivity of sulfonyl chlorides with sterically hindered amines .

Q & A

What are the established synthetic routes for 4-phenoxy-N-propylbenzenesulfonamide, and how can reaction conditions be optimized to improve yield and purity?

The synthesis typically involves sulfonylation of 4-phenoxybenzenesulfonyl chloride with propylamine under controlled conditions. Key parameters include:

- Temperature : Maintaining 0–5°C during sulfonylation minimizes side reactions like hydrolysis of the sulfonyl chloride .

- Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid moisture interference .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Advanced optimization may employ Design of Experiments (DoE) to model interactions between variables (e.g., stoichiometry, solvent polarity) .

Which spectroscopic and crystallographic techniques are most effective for resolving ambiguities in the molecular structure of this compound?

- NMR Spectroscopy : H and C NMR confirm the propyl chain connectivity and phenoxy group orientation. Aromatic proton splitting patterns distinguish para-substitution .

- X-ray Crystallography : Resolves torsional angles between the sulfonamide group and phenoxy ring, critical for understanding conformational stability. Hydrogen-bonding networks (N–H···O=S) are often observed in the crystal lattice .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 320.1284 for CHNOS) .

How can researchers reconcile contradictory bioactivity data for this compound across different assay systems?

Discrepancies may arise from:

- Assay Conditions : Variations in pH (e.g., sulfonamide pKa affecting membrane permeability) or solvent (DMSO vs. aqueous buffers) .

- Target Selectivity : Off-target interactions (e.g., carbonic anhydrase isoforms) require validation via competitive binding assays or siRNA knockdown .

- Statistical Rigor : Replicate experiments (n ≥ 3) and meta-analysis of dose-response curves (IC values) mitigate false positives .

What computational strategies are employed to predict the binding affinity and pharmacokinetic properties of this compound?

- Molecular Docking : AutoDock Vina or Schrödinger Glide models interactions with target proteins (e.g., cyclooxygenase-2). The sulfonamide moiety often anchors to zinc ions in metalloenzyme active sites .

- Molecular Dynamics (MD) : Simulations (100 ns) assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) .

- ADMET Prediction : Tools like SwissADME estimate logP (2.8), bioavailability (Lipinski score: 0), and CYP450 inhibition risks .

What methodologies are used to design and evaluate derivatives of this compound for enhanced therapeutic potential?

- Structure-Activity Relationship (SAR) : Systematic substitution at the phenoxy ring (e.g., electron-withdrawing groups) or propyl chain elongation improves potency. IC values are compared against parent compound .

- Click Chemistry : Azide-alkyne cycloaddition introduces triazole moieties to modulate solubility and target engagement .

- In Vivo Efficacy : Pharmacokinetic profiling (e.g., C, t) in rodent models validates oral bioavailability and tissue penetration .

How can researchers address challenges in scaling up the synthesis of this compound while maintaining batch-to-batch consistency?

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression (e.g., sulfonyl chloride consumption) .

- Quality-by-Design (QbD) : Critical quality attributes (CQAs) like residual solvent levels (<500 ppm) are controlled via design space modeling .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify susceptible bonds (e.g., sulfonamide hydrolysis) and guide formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.